molecular formula C10H13N5 B2953760 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile CAS No. 90601-43-7

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile

Cat. No. B2953760
CAS RN: 90601-43-7
M. Wt: 203.249
InChI Key: PXZRSKBNKIYCCT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is C10H13N5. The molecular weight is 203.249.


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It has a molecular weight of 203.249.

Scientific Research Applications

Antimicrobial Properties

A study by Al‐Azmi and Mahmoud (2020) synthesized and evaluated various derivatives, including 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile, as potential antimicrobial agents. The synthesized compounds, characterized by spectroscopic analyses, demonstrated promising antimicrobial activities, highlighting the potential of these compounds in addressing bacterial and fungal infections (Al‐Azmi & Mahmoud, 2020).

Synthesis and Reactivity

McFadden and Huppatz (1991) investigated the synthesis of various pyrazole derivatives, including this compound. The study highlighted different pathways and conditions favoring the formation of these compounds. This research provides valuable insights into the synthetic routes and conditions that are conducive to the production of these compounds, which can be critical for their application in various scientific fields (McFadden & Huppatz, 1991).

Potential in Medicinal Chemistry

Surmont, Verniest, and De Kimpe (2010) described a new synthesis method for fluorinated pyrazoles, a class of compounds with significant potential in medicinal chemistry. This research underscores the importance of this compound and related compounds in the development of new drugs and therapeutic agents (Surmont, Verniest, & De Kimpe, 2010).

Biological Activity and Cytotoxicity

Al-Adiwish et al. (2017) conducted a study on the synthesis and evaluation of pyrazolo[5, 1-c][1, 2, 4] triazines, derived from compounds like this compound. They explored their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells. This study highlights the potential therapeutic applications of these compounds in treating infections and cancer (Al-Adiwish et al., 2017).

Safety and Hazards

The safety information available indicates that 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14-4-6-15(7-5-14)10-9(8-11)12-2-3-13-10/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZRSKBNKIYCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-cyano-2-chloropyrazine (0.45 g, 3.2 mmol) in methanol (10 mL) was added N-methylpiperazine (0.75 mL, 6.4 mmol) and the reaction was stirred at room temperature overnight. The solvent was removed in vacuo, then the residue was dissolved in ethyl acetate. The precipitate was filtered off and the filtrate was concentrated under reduce pressure. The residue was then purified by flash chromatography on silica gel (dichloromethane/methanol 95:5) to give the title compound as a yellow oil (0.59 g).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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